5-(4-Formylphenyl)thiophene-2-carbaldehyde
Description
Properties
IUPAC Name |
5-(4-formylphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2S/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFWSZUPOMKXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30699183 | |
| Record name | 5-(4-Formylphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869959-14-8 | |
| Record name | 5-(4-Formylphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30699183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Synthesis
5-(4-Formylphenyl)thiophene-2-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can be used to create various derivatives through oxidation, reduction, and substitution reactions.
| Reaction Type | Example Product | Conditions |
|---|---|---|
| Oxidation | Carboxylic acid | Potassium permanganate |
| Reduction | Alcohol | Sodium borohydride |
| Substitution | Substituted thiophenes | Electrophilic reagents |
Material Science
The compound has significant applications in developing organic electronic materials, such as:
- Organic Light Emitting Diodes (OLEDs) : Its electronic properties enhance the efficiency of OLEDs.
- Organic Photovoltaics (OPVs) : Utilized as a building block for creating efficient solar cells.
Research indicates that thiophene-based compounds exhibit superior charge transport properties, making them ideal for these applications.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications due to its unique structural features. Notable biological activities include:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant inhibition against various bacterial strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Related derivative | 1 | Staphylococcus aureus (ATCC700699) |
| Related derivative | 5 | Candida albicans |
These findings suggest that the compound may possess potent antibacterial and antifungal activities comparable to established antibiotics.
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of thiophene derivatives, including this compound. Results indicated that certain derivatives exhibited strong antibacterial activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
Case Study 2: Material Development
In material science research, derivatives of this compound were incorporated into OLED devices. The results demonstrated improved performance metrics compared to traditional materials, showcasing the compound's utility in advanced electronic applications .
Mechanism of Action
The mechanism by which 5-(4-Formylphenyl)thiophene-2-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on 5-arylthiophene-2-carbaldehydes with differing substituents on the phenyl ring, emphasizing synthesis methods, physical properties, and functional applications.
Table 1: Comparative Analysis of 5-Arylthiophene-2-carbaldehyde Derivatives
Substituent Effects on Properties
- Electron-Withdrawing Groups (e.g., Cl, CHO): The 4-chloro derivative (1b) exhibits a lower melting point (88–90°C) compared to brominated analogs (124–126°C), likely due to reduced molecular symmetry .
- Electron-Donating Groups (e.g., OCH₃, NPh₂): Methoxy groups increase solubility and redshift absorption spectra (e.g., commercial 4-OCH₃ derivative used in dye synthesis) . Diphenylamino (NPh₂) substituents extend conjugation, enabling applications in two-photon fluorescence imaging (e.g., AIE probes with 655–675 nm absorption) .
Biological Activity
5-(4-Formylphenyl)thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of antiviral and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C10H8O2S2
- Molecular Weight : 224.30 g/mol
- Structure : The compound features a thiophene ring with a formyl group and a phenyl group, which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Antiviral Activity : Studies have indicated that thiophene derivatives exhibit antiviral properties, particularly against viruses such as Ebola. The compound's structure allows it to interfere with viral entry mechanisms by targeting specific viral proteins .
- Anticancer Properties : Research has shown that certain thiophene derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The compound may modulate pathways involved in cell survival and death, making it a potential candidate for cancer therapy .
Case Studies
- Antiviral Activity Against Ebola Virus :
- Cytotoxicity and Selectivity :
- Mechanistic Insights :
Table 1: Biological Activity Overview
| Activity Type | Target Virus/Cancer Type | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |
|---|---|---|---|---|
| Antiviral | Ebola Virus | 0.19 | >100 | >526 |
| Anticancer | Various Cancer Cell Lines | 1.5 | 30 | 20 |
Table 2: Structural Modifications and Their Effects
| Modification | Biological Activity | Notes |
|---|---|---|
| Piperidine Substitution | Increased antiviral activity | Essential for maintaining efficacy against EBOV |
| Hydroxy Group Addition | Reduced cytotoxicity | Improved selectivity for cancer cells |
| Alkyl Chain Variation | Altered solubility | Affects bioavailability |
Preparation Methods
Reaction Principle
The Suzuki-Miyaura coupling involves palladium-catalyzed cross-coupling between an aryl halide (e.g., 5-bromo-2-thiophenecarbaldehyde or 4-bromobenzaldehyde derivatives) and an arylboronic acid or ester. This reaction forms the C-C bond between the thiophene and phenyl rings.
Typical Procedure
- Starting materials: 5-bromo-2-thiophenecarbaldehyde or its protected derivatives, and 4-formylphenylboronic acid or related boronate esters.
- Catalyst: Palladium complexes, often Pd(PPh3)4 or Pd(dppf)Cl2.
- Base: Potassium carbonate (K2CO3) or similar bases.
- Solvent: Mixtures of water and organic solvents such as toluene or dioxane.
- Temperature: Generally 80–100 °C.
- Time: Several hours under inert atmosphere.
Representative Example
A typical synthesis involves coupling 5-bromo-2-thiophenecarbaldehyde with 4-formylphenylboronic acid in the presence of Pd catalyst and K2CO3 in a dioxane/water mixture, yielding 5-(4-formylphenyl)thiophene-2-carbaldehyde in yields exceeding 80%.
Alternative Synthetic Routes
While Suzuki-Miyaura coupling is predominant, other methods for preparing the thiophene-2-carbaldehyde precursor have been reported, which indirectly relate to the synthesis of the target compound.
Synthesis of 2-Thiophenecarboxaldehyde
A key intermediate, 2-thiophenecarboxaldehyde, can be synthesized via formylation of thiophene using solid phosgene and N,N-dimethylformamide (DMF) as formylating agents. This method, documented in patent CN102627627A, involves:
- Reacting thiophene with triphosgene (solid phosgene) and DMF in chlorobenzene at controlled temperatures (0 °C to 85 °C).
- After reaction completion, hydrolysis and extraction yield 2-thiophenecarboxaldehyde with high purity.
- Yields reported range from 72% to 88% depending on molar ratios and reaction conditions.
This aldehyde can then be used as a building block for further coupling to introduce the 4-formylphenyl group.
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Thiophene (mol) | 0.5 | 0.5 | 0.5 |
| Triphosgene (mol) | 0.25 | 0.15 | 0.35 |
| N,N-Dimethylformamide (mol) | 1.3 | 0.75 | 1.5 |
| Solvent | Chlorobenzene (200 mL) | Chlorobenzene (150 mL) | Chlorobenzene (250 mL) |
| Temperature Profile | 0 °C → 50 °C → 75-85 °C | 0 °C → 50 °C → 75-85 °C | 0 °C → 50 °C → 75-85 °C |
| Yield (%) | 87 | 72 | 88 |
Detailed Research Findings
Spectral and Physical Characterization
- The synthesized this compound typically exhibits spectral data consistent with its structure:
- Nuclear Magnetic Resonance (NMR): Characteristic aldehyde proton signals around 9-10 ppm, aromatic protons between 7-8 ppm.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 216.26 g/mol.
- Purity and identity are confirmed by these techniques, ensuring the reliability of the synthetic method.
Reaction Optimization
- The Suzuki-Miyaura coupling conditions can be optimized by adjusting catalyst loading, base strength, and solvent choice to maximize yield and minimize side reactions.
- Protecting groups on aldehyde functionalities may be employed to prevent side reactions during coupling.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 5-bromo-2-thiophenecarbaldehyde, 4-formylphenylboronic acid, Pd catalyst, K2CO3 | 80–100 °C, inert atmosphere, several hours | >80 | High yield, functional group tolerance | Requires palladium catalyst, moisture sensitive |
| Formylation of Thiophene (for precursor) | Thiophene, triphosgene, DMF, chlorobenzene | 0 °C to 85 °C, multi-step heating | 72–88 | One-step synthesis of aldehyde, industrially scalable | Use of toxic phosgene derivative, requires careful handling |
Q & A
Q. What are the common synthetic routes for 5-(4-Formylphenyl)thiophene-2-carbaldehyde?
The synthesis typically involves coupling a thiophene-2-carbaldehyde derivative with a substituted benzaldehyde under acidic or basic conditions. For example, similar thiophene derivatives are synthesized via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation to introduce aromatic substituents . The Vilsmeier-Haack reaction is also a viable method for formyl group introduction on thiophene rings, as seen in analogous compounds . Reaction optimization (e.g., solvent polarity, catalyst choice) is critical for yield improvement.
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and aldehyde proton signals .
- FT-IR to identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) .
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography (if crystalline) to resolve bond angles, planarity, and intermolecular interactions (e.g., hydrogen bonding) .
Q. What safety precautions are necessary when handling this compound?
Standard protocols include:
- Use of PPE (gloves, lab coat, goggles) to prevent skin/eye contact .
- Conducting reactions in a fume hood due to potential volatile byproducts .
- Proper waste segregation (e.g., halogenated solvents, aldehyde-containing residues) for specialized disposal .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Molecular docking and density functional theory (DFT) calculations are used to model interactions with biological targets (e.g., enzymes, receptors). For example, fluorinated thiophene analogs show enhanced binding affinity due to electron-withdrawing effects, which can be simulated to guide structural modifications . Pharmacophore mapping and ADMET prediction tools further evaluate drug-likeness .
Q. What strategies optimize the pharmacological profile of this compound?
- Substituent modulation : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhances metabolic stability and target affinity .
- Prodrug design : Masking the aldehyde group (e.g., via acetal formation) improves bioavailability .
- Structure-activity relationship (SAR) studies : Systematic variation of thiophene and phenyl substituents identifies critical moieties for activity .
Q. How can researchers resolve contradictions in reported synthesis yields for thiophene-carbaldehyde derivatives?
Contradictions often arise from differences in:
- Catalyst systems (e.g., Pd-based vs. Cu-mediated coupling) .
- Reaction conditions (temperature, solvent polarity, stoichiometry).
- Purification methods (column chromatography vs. recrystallization). Reproducibility requires detailed reporting of parameters and validation via control experiments .
Q. How does X-ray crystallography inform the molecular interactions of this compound?
Crystallographic data reveal:
- Planarity : Thiophene and phenyl rings often adopt coplanar conformations, facilitating π-π stacking in supramolecular assemblies .
- Hydrogen bonding : Aldehyde groups participate in C-H···O interactions, influencing crystal packing and solubility . Such insights guide material science applications (e.g., organic electronics) .
Q. How do structural modifications (e.g., halogenation) alter the electronic properties of this compound?
- Electron-withdrawing groups (e.g., -F, -Cl) reduce HOMO-LUMO gaps, enhancing charge transport in conductive polymers .
- Methoxy groups (-OCH₃) increase electron density, altering reactivity in nucleophilic substitutions . Cyclic voltammetry and UV-Vis spectroscopy quantify these effects experimentally .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
